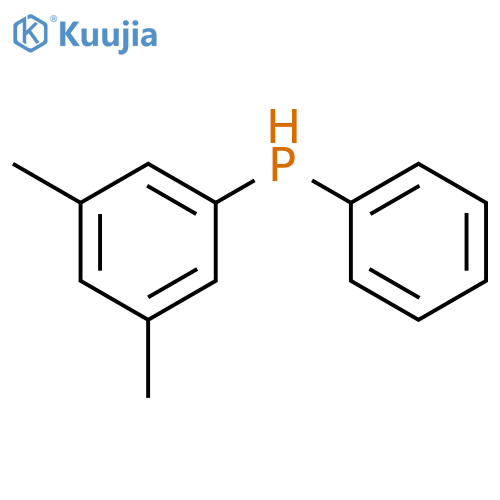Cas no 92295-71-1 ((3,5-Dimethylphenyl)(phenyl)phosphine)

(3,5-Dimethylphenyl)(phenyl)phosphine 化学的及び物理的性質
名前と識別子
-
- (3,5-Dimethylphenyl)(phenyl)phosphine
- (3,5-dimethylphenyl)-phenylphosphane
- 92295-71-1
- (3,5-DIMETHYLPHENYL)(PHENYL)PHOSPHANE
-
- インチ: InChI=1S/C14H15P/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
- InChIKey: ILGFAWOHOKZULR-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC(=C1)PC2=CC=CC=C2)C
計算された属性
- 精确分子量: 214.091137476g/mol
- 同位素质量: 214.091137476g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 0Ų
(3,5-Dimethylphenyl)(phenyl)phosphine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118434-1g |
(3,5-Dimethylphenyl)(phenyl)phosphine |
92295-71-1 | 95% | 1g |
$400.00 | 2023-08-31 |
(3,5-Dimethylphenyl)(phenyl)phosphine 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
(3,5-Dimethylphenyl)(phenyl)phosphineに関する追加情報
In-Depth Analysis of (3,5-Dimethylphenyl)(phenyl)phosphine (CAS 92295-71-1): Properties, Applications, and Market Insights
(3,5-Dimethylphenyl)(phenyl)phosphine (CAS 92295-71-1) is an organophosphorus compound that has gained significant attention in modern chemical research and industrial applications. This specialty phosphine derivative serves as a versatile ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions. The compound's unique structural features, combining both aromatic and phosphorous components, make it valuable for creating high-performance catalysts used in pharmaceutical synthesis and advanced material production.
The molecular structure of 3,5-dimethylphenyl phenylphosphine features a central phosphorus atom bonded to both a phenyl group and a 3,5-dimethylphenyl moiety. This asymmetric substitution pattern contributes to its excellent steric and electronic properties, which are crucial for controlling reaction selectivity in cross-coupling reactions and other important synthetic transformations. Recent studies highlight its growing importance in green chemistry applications, where researchers seek more sustainable alternatives to traditional catalysts.
In pharmaceutical applications, (3,5-Dimethylphenyl)(phenyl)phosphine CAS 92295-71-1 has shown promise as a ligand for palladium-catalyzed reactions used in drug discovery. Its ability to stabilize reactive intermediates while maintaining catalytic activity makes it particularly useful for constructing complex molecular architectures found in many modern therapeutics. The compound's thermal stability and air sensitivity characteristics have been thoroughly studied, with proper handling procedures well-documented in the literature.
The global market for specialty phosphines like 3,5-dimethyl substituted phenylphosphine has grown steadily, driven by increasing demand from the pharmaceutical and electronic materials sectors. Manufacturers have developed improved synthetic routes to produce high-purity (3,5-Dimethylphenyl)(phenyl)phosphine with consistent quality, addressing the needs of research institutions and industrial users. Current price trends reflect the compound's specialized nature and the technical challenges associated with its production.
Recent advancements in computational chemistry have enabled better understanding of phosphine ligand properties, including those of CAS 92295-71-1. Researchers can now predict the behavior of such compounds in catalytic systems with greater accuracy, accelerating the development of new applications. This aligns with growing interest in AI-assisted chemical discovery, where machine learning models help identify optimal ligands for specific reactions.
Environmental considerations have become increasingly important for organophosphorus compounds. (3,5-Dimethylphenyl)phenylphosphine demonstrates favorable characteristics in this regard, as modern synthesis methods have significantly reduced waste generation compared to traditional approaches. The compound's potential for catalyst recycling further enhances its sustainability profile, making it attractive for companies implementing green chemistry principles.
Quality control standards for CAS 92295-71-1 material have become more stringent, with analytical techniques such as HPLC and NMR spectroscopy being routinely employed to verify purity. Storage recommendations typically suggest inert atmosphere conditions to maintain stability, with many suppliers offering customized packaging solutions for different scale requirements. These developments have expanded the compound's usability across various research and production settings.
Looking forward, the applications of 3,5-dimethylphenyl phenyl phosphine derivatives are expected to grow in emerging fields such as organic electronics and energy storage materials. Its role in synthesizing novel phosphorescent materials for OLED technology represents one particularly promising direction. As synthetic methodologies continue to advance, the accessibility and utility of this important phosphorus-containing compound will likely increase further.
For researchers considering (3,5-Dimethylphenyl)(phenyl)phosphine purchase, it's essential to evaluate suppliers based on purity specifications, analytical data availability, and technical support capabilities. The compound's performance in catalytic systems can be significantly affected by trace impurities, making quality assurance processes critical. Many leading manufacturers now provide detailed technical data sheets and application notes to assist with implementation in various chemical processes.
The scientific literature contains numerous examples of successful applications for CAS 92295-71-1 phosphine ligand, ranging from asymmetric synthesis to polymerization catalysis. These documented cases provide valuable references for new users exploring the compound's potential in their own work. Ongoing research continues to uncover novel uses for this versatile chemical building block, ensuring its relevance in cutting-edge chemical development.
92295-71-1 ((3,5-Dimethylphenyl)(phenyl)phosphine) Related Products
- 6224-63-1(Tri-m-tolylphosphine)
- 1017-60-3(Di-p-tolylphosphine)
- 71360-06-0(Bis(3,5-dimethylphenyl)phosphine)
- 69227-47-0(Tri(3,5-xylyl)phosphine)
- 2229263-75-4(methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate)
- 1804496-84-1(4-Fluoro-2-methyl-6-nitrobenzyl alcohol)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 95261-39-5(4-amino-4-phenyl-cyclohexanone)




